molecular formula C16H20N4 B14481007 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene CAS No. 64542-44-5

1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene

Cat. No.: B14481007
CAS No.: 64542-44-5
M. Wt: 268.36 g/mol
InChI Key: DSIMCRPGLATMAA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene is an organic compound that belongs to the class of tetraazenes This compound is characterized by the presence of two methyl groups and two 2-methylphenyl groups attached to a tetraazene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with a suitable methylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methyl and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted tetraazenes.

Scientific Research Applications

1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-1,4-bis(phenyl)tetraaz-2-ene: Similar structure but lacks the 2-methyl groups on the phenyl rings.

    1,4-Dimethyl-1,4-bis(4-methylphenyl)tetraaz-2-ene: Similar structure with methyl groups in different positions on the phenyl rings.

Uniqueness

1,4-Dimethyl-1,4-bis(2-methylphenyl)tetraaz-2-ene is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity

Properties

CAS No.

64542-44-5

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

N-[(N,2-dimethylanilino)diazenyl]-N,2-dimethylaniline

InChI

InChI=1S/C16H20N4/c1-13-9-5-7-11-15(13)19(3)17-18-20(4)16-12-8-6-10-14(16)2/h5-12H,1-4H3

InChI Key

DSIMCRPGLATMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)N=NN(C)C2=CC=CC=C2C

Origin of Product

United States

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